1,2-Dichloroethane-d4 is 1,2-dichloroethane with all the hydrogen atoms replaced by deuterium. Its synthesis and structure elucidation by neutron diffraction measurements has been reported.
1,2-Dichloroethane-d4
CAS No.: 17060-07-0
Cat. No.: VC21123359
Molecular Formula: C2H4Cl2
Molecular Weight: 102.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17060-07-0 |
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Molecular Formula | C2H4Cl2 |
Molecular Weight | 102.98 g/mol |
IUPAC Name | 1,2-dichloro-1,1,2,2-tetradeuterioethane |
Standard InChI | InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2 |
Standard InChI Key | WSLDOOZREJYCGB-LNLMKGTHSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])Cl)Cl |
SMILES | C(CCl)Cl |
Canonical SMILES | C(CCl)Cl |
Introduction
Chemical Identity and Structure
Basic Chemical Information
1,2-Dichloroethane-d4 is an isotopically labeled variant of 1,2-dichloroethane (also known as ethylene dichloride), with the chemical formula C₂H₂Cl₂D₄ and CAS number 17060-07-0 . This compound is characterized by the replacement of four hydrogen atoms with deuterium atoms while maintaining the characteristic carbon-chlorine bonds of the original molecule . Its SMILES notation is represented as [2H]C([2H])(C([2H])([2H])Cl)Cl, clearly indicating the positions of deuterium atoms in the molecular structure .
Physical Properties
1,2-Dichloroethane-d4 exists as a colorless, volatile liquid with a distinctive ether-like odor similar to its non-deuterated counterpart . The compound is characterized by specific physical properties that determine its behavior under various conditions.
Table 1: Physical Properties of 1,2-Dichloroethane-d4
The somewhat disparate values for melting and boiling points across different sources may reflect variations in measurement conditions or purity levels of the samples tested .
Synthesis and Production
Synthetic Methods
The synthesis of 1,2-dichloroethane-d4 typically involves the chlorination of deuterated ethane or the addition of deuterium chloride to deuterated ethylene. These processes allow for the selective incorporation of deuterium atoms into the molecular structure while maintaining the chlorinated carbon framework. Commercial production often employs specialized techniques to ensure high isotopic purity, which is crucial for its analytical applications .
Applications in Research and Industry
Spectroscopic Applications
1,2-Dichloroethane-d4 serves as an excellent solvent for Nuclear Magnetic Resonance (NMR) spectroscopy due to its deuterated structure . The presence of deuterium atoms minimizes interfering signals in the spectrum, allowing for clearer analysis of dissolved analytes. Its relatively high boiling point compared to other deuterated solvents makes it suitable for experiments requiring elevated temperatures .
Chromatographic Applications
In gas chromatography-mass spectrometry (GC-MS) and related techniques, 1,2-dichloroethane-d4 functions as an effective internal standard . Its distinctive mass spectrum, resulting from the presence of deuterium atoms, allows for accurate quantification of target analytes. The compound is often prepared in methanol solutions at specific concentrations (e.g., 0.2 mg/mL) for standardization purposes .
Metabolic Pathways and Toxicology
Metabolism in Biological Systems
As a volatile organic compound (VOC), 1,2-dichloroethane-d4 primarily undergoes metabolism in the liver through cytochrome P450-dependent oxidation pathways . This process leads to the formation of chloral hydrate as an intermediate metabolite, which subsequently undergoes further transformations .
Table 2: Major Metabolites of 1,2-Dichloroethane-d4
Metabolite | Formation Pathway | Significance |
---|---|---|
Chloral Hydrate | Cytochrome P450 oxidation | Primary intermediate |
Trichloroacetic acid | Further oxidation of chloral hydrate | Secondary metabolite |
Dichloroacetic acid | Reduction/oxidation pathways | Secondary metabolite |
These metabolic pathways contribute significantly to the toxicological profile of the compound .
Toxicological Considerations
1,2-Dichloroethane-d4 exhibits toxicity profiles similar to its non-deuterated counterpart, though with some potential variations due to isotopic effects on metabolism . The compound is classified as:
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Toxic if swallowed (Acute toxicity, oral, category 3)
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Toxic if absorbed through skin (Acute toxicity, dermal, category 3)
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Harmful if inhaled (Acute toxicity, inhalation, category 4)
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Irritating to skin (Skin corrosion/irritation, category 2)
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Irritating to eyes (Eye damage/irritation, category 2B)
Overexposure may result in symptoms including dizziness, nausea, muscle weakness, narcosis, and potentially respiratory failure . The compound has also been associated with potential reproductive harm according to California Proposition 65 guidelines .
Hazard Type | Classification | Signal Word |
---|---|---|
Flammability | Category 2 (Highly flammable liquid and vapor) | Danger |
Acute Toxicity (Oral) | Category 4 | Warning |
Acute Toxicity (Dermal) | Category 3 | Danger |
Acute Toxicity (Inhalation) | Category 4 | Warning |
Skin Corrosion/Irritation | Category 2 | Warning |
Eye Damage/Irritation | Category 2 | Warning |
Carcinogenicity | Category 1A | Danger |
Target Organ Toxicity (Single Exposure) | Category 3 | Warning |
These classifications necessitate specific precautionary measures during handling and use .
Environmental Considerations
Environmental Fate and Transport
The environmental behavior of 1,2-dichloroethane-d4 is influenced by its physical and chemical properties:
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Persistence: The compound is unlikely to persist in the environment based on its chemical structure and reactivity
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Degradability: Like its non-deuterated counterpart, it undergoes degradation processes in the environment, though potentially at different rates due to isotope effects
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Bioaccumulation: Limited information suggests minimal bioaccumulation potential
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Mobility: The compound exhibits high mobility in environmental media due to its volatility
Comparative Analysis with Related Compounds
Comparison with Non-Deuterated 1,2-Dichloroethane
1,2-Dichloroethane-d4 shares most chemical properties with its non-deuterated counterpart but differs in several important aspects:
Table 4: Comparison Between 1,2-Dichloroethane-d4 and 1,2-Dichloroethane
Property | 1,2-Dichloroethane-d4 | 1,2-Dichloroethane | Significance |
---|---|---|---|
Molecular Weight | ~102.98 g/mol | ~98.96 g/mol | Affects diffusion rates and physical properties |
NMR Signals | Minimal proton signals | Strong proton signals | Critical difference for NMR applications |
Reaction Rates | Typically slower due to isotope effects | Standard reaction rates | Important for kinetic studies |
Metabolic Processing | Modified due to isotope effects | Standard metabolic pathways | Relevant for toxicological studies |
Analytical Detection | Distinct mass spectral pattern | Standard mass spectral pattern | Enables use as internal standard |
These differences, particularly the isotopic substitution, make 1,2-dichloroethane-d4 valuable for analytical applications while maintaining similar chemical reactivity to the non-deuterated compound.
Relation to Other Deuterated Solvents
In the broader context of deuterated solvents, 1,2-dichloroethane-d4 occupies a specific niche based on its chemical properties:
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Higher boiling point than many common deuterated solvents (e.g., chloroform-d, acetone-d6)
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Different solubility profile for various analytes compared to other deuterated solvents
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Distinct polarity characteristics affecting its suitability for specific applications
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Complementary NMR spectral window compared to other deuterated solvents
These characteristics influence its selection for specific analytical applications relative to other available deuterated solvents.
Current Research Applications and Future Perspectives
Current Research Trends
Current research involving 1,2-dichloroethane-d4 encompasses several areas:
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Advanced NMR techniques leveraging its specific solvent properties
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Metabolomic studies utilizing its ability to serve as an internal standard
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Reaction mechanism investigations employing isotopic labeling
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Development of new analytical methodologies incorporating deuterated standards
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Environmental monitoring and fate studies
These applications continue to evolve as analytical techniques become more sophisticated and sensitive.
Future Perspectives
The future utilization of 1,2-dichloroethane-d4 may develop along several trajectories:
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Expanded application in metabolomic research as the field continues to advance
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Integration into emerging analytical technologies requiring precisely defined internal standards
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Development of novel synthetic methodologies leveraging isotope effects
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Refined understanding of its environmental fate through advanced tracking techniques
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Further optimization of production methods to enhance isotopic purity and reduce costs
As analytical requirements become more stringent and research questions more complex, the role of well-characterized deuterated compounds like 1,2-dichloroethane-d4 will likely continue to expand in scientific research.
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